molecular formula C₃₅H₄₉FN₄O₄ B1159489 Paliperidone Laurate

Paliperidone Laurate

Cat. No.: B1159489
M. Wt: 608.79
Attention: For research use only. Not for human or veterinary use.
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Description

Paliperidone Laurate, also known as Paliperidone Dodecanoate, is a long-chain ester derivative of paliperidone and is characterized as a reference material for use in pharmaceutical research and development . As a prodrug, its research value lies in the study of sustained-release mechanisms, where enzymatic hydrolysis is expected to cleave the laurate ester moiety, releasing the active metabolite, paliperidone, over an extended period . Paliperidone is the primary active metabolite of the atypical antipsychotic risperidone and functions as an antagonist at central dopamine D2 and serotonin 5-HT2A receptors . This mechanism is critical for investigating pathways involved in the modulation of neurotransmission. Researchers utilize this compound in analytical method development and validation, as well as in quality control processes during the commercial production of paliperidone-based pharmaceuticals . It is an essential standard for abbreviated new drug applications (ANDA) and new drug applications (NDA), supporting the advancement of psychopharmacological compounds .

Properties

Molecular Formula

C₃₅H₄₉FN₄O₄

Molecular Weight

608.79

Synonyms

3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl Dodecanoate; 

Origin of Product

United States

Molecular Pharmacology of Paliperidone Active Moiety in Preclinical Models

Receptor Binding Affinity and Antagonism

Paliperidone (B428) exhibits a distinct receptor binding profile, characterized by high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors, moderate affinity for adrenergic and histaminergic receptors, and a notable lack of interaction with cholinergic and beta-adrenergic receptors. jnjmedicalconnect.comjanssenlabels.comnih.gov

Dopamine D2 Receptor Interactions

Paliperidone demonstrates a strong binding affinity and antagonistic activity at dopamine D2 receptors. researchgate.netdroracle.ai This interaction is considered a cornerstone of its antipsychotic efficacy. tga.gov.au The inhibition constant (Ki) for paliperidone at D2 receptors has been reported to be in the range of 4.6 nM to 6.6 nM. europa.eujnjmedicalconnect.com This high affinity allows paliperidone to effectively block dopamine transmission at these receptors. europa.eudroracle.ai The pharmacological activity of both the (+)- and (-)- enantiomers of paliperidone are qualitatively and quantitatively similar. janssenlabels.comfda.gov.ph

Serotonin 5-HT2A Receptor Interactions

A hallmark of atypical antipsychotics, including paliperidone, is their potent antagonism of serotonin 5-HT2A receptors. europa.eunih.govdroracle.ai Paliperidone displays a very high affinity for these receptors, with reported Ki values ranging from 0.22 to 1.21 nM. europa.eujnjmedicalconnect.com This strong 5-HT2A receptor blockade is thought to contribute to its therapeutic effects and may modulate the effects of D2 receptor antagonism. nih.gov The high ratio of 5-HT2A to D2 receptor affinity is a characteristic feature of paliperidone's pharmacological profile. nih.govnih.gov

Affinity for Adrenergic (α1, α2) and Histaminergic (H1) Receptors

Paliperidone also interacts with adrenergic and histaminergic receptors, albeit with lower affinity compared to its primary targets. europa.eunih.gov It acts as an antagonist at α1- and α2-adrenergic receptors. nih.govnih.gov The reported Ki value for α1-adrenergic receptors ranges from 1.3 to 11 nM. jnjmedicalconnect.com This alpha-adrenergic blockade may contribute to some of the physiological effects of the drug. tga.gov.aujnj.com Additionally, paliperidone is an antagonist at histamine (B1213489) H1 receptors, with Ki values reported between 3.4 and 34 nM. jnjmedicalconnect.comresearchgate.net

Lack of Affinity for Cholinergic Muscarinic and β-Adrenergic Receptors

A significant aspect of paliperidone's preclinical profile is its lack of affinity for cholinergic muscarinic and β1- and β2-adrenergic receptors. tga.gov.aujnjmedicalconnect.comjanssenlabels.comfda.gov.phnih.gov This absence of interaction at these receptor sites is a key differentiator from some other antipsychotic agents and contributes to a more specific pharmacological action. janssenlabels.com

Receptor Binding Affinities of Paliperidone (Ki in nM)

ReceptorBinding Affinity (Ki in nM)
Dopamine D24.6 - 6.6 europa.eujnjmedicalconnect.com
Serotonin 5-HT2A0.22 - 1.21 europa.eujnjmedicalconnect.com
Adrenergic α11.3 - 11 jnjmedicalconnect.com
Adrenergic α2Moderate affinity europa.euresearchgate.net
Histaminergic H13.4 - 34 jnjmedicalconnect.comresearchgate.net
Cholinergic MuscarinicNo significant affinity tga.gov.aujnjmedicalconnect.comjanssenlabels.comnih.gov
β-AdrenergicNo significant affinity tga.gov.aujnjmedicalconnect.comjanssenlabels.comnih.gov

Preclinical Pharmacodynamic Effects in Animal Models

Beyond receptor binding, preclinical studies in animal models have explored the functional consequences of paliperidone's pharmacological actions.

Studies on Antidepressant-like Actions

Preclinical investigations in rodent models have suggested that paliperidone may possess antidepressant-like properties. researchgate.netnih.gov In the forced swimming test, a common animal model used to screen for antidepressant effects, chronic administration of paliperidone was found to significantly decrease immobility time in mice. airitilibrary.com This effect is in contrast to the typical antipsychotic haloperidol, which increased immobility time in the same study. airitilibrary.com These findings suggest that paliperidone's unique receptor interaction profile may contribute to effects beyond its primary antipsychotic action. srce.hr

Investigations into Anxiolytic Properties

Preclinical studies have consistently indicated that paliperidone possesses anxiolytic, or anti-anxiety, effects. researchgate.netnih.govtandfonline.comresearchgate.netdovepress.com These properties are thought to arise from its complex interaction with various neurotransmitter systems in the brain. The primary mechanism of action for paliperidone involves its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.govtandfonline.com This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their therapeutic effects, including the reduction of anxiety.

Further contributing to its anxiolytic profile is paliperidone's activity at other receptor sites. It demonstrates antagonistic activity at α1 and α2 adrenergic receptors, as well as H1 histaminergic receptors. nih.govtandfonline.comresearchgate.netnih.gov Blockade of these receptors can modulate arousal and the physiological symptoms of anxiety. In vivo models predictive of anxiolytic activity have shown paliperidone to be effective, supporting its potential to alleviate anxiety-related behaviors. tandfonline.com

Research on Mood-Stabilizing Activity

Emerging preclinical evidence suggests that paliperidone may exert mood-stabilizing effects, sharing some mechanisms with established mood stabilizers like lithium and valproate. researchgate.netnih.govtandfonline.comresearchgate.netdovepress.com Research has shown that long-term treatment with paliperidone can induce changes in mitochondrial protein expression in the prefrontal cortex of rats, similar to those observed with lithium. researchgate.net These molecular alterations point towards a potential role in regulating mood. researchgate.net

Analgesic Actions in Experimental Models

Investigations in experimental animal models have revealed that paliperidone exhibits analgesic, or pain-relieving, properties. researchgate.netnih.govtandfonline.comresearchgate.net Studies utilizing models of inflammatory and neuropathic pain have demonstrated the efficacy of paliperidone in reducing pain responses. researchgate.net For instance, in the acetic acid-induced writhing test, a model for visceral pain, paliperidone significantly reduced the number of writhes in a manner comparable to the standard analgesic drug, diclofenac (B195802) sodium. researchgate.net

Furthermore, in thermal pain models such as the hot plate and tail-flick tests, paliperidone increased the latency to response, indicating a reduction in pain sensitivity. researchgate.net The analgesic effects of paliperidone are likely mediated through its interaction with various receptor systems involved in pain modulation. Its antagonism of dopamine D2 and serotonin 5-HT2A receptors, as well as its activity at adrenergic receptors, may contribute to its antinociceptive effects. researchgate.net These preclinical findings suggest a potential role for paliperidone in managing pain, providing a basis for further investigation. researchgate.net

Effects on the Endocannabinoid System

Preclinical research has begun to explore the influence of paliperidone on the endocannabinoid system (ECS), a crucial neuromodulatory system involved in regulating a wide array of physiological processes. researchgate.netnih.govtandfonline.comresearchgate.netnih.gov Studies in rats subjected to stress have shown that paliperidone can prevent stress-induced alterations in the ECS within the prefrontal cortex. nih.gov

In acute stress conditions, paliperidone was found to increase the expression of the CB1 receptor and the enzymes responsible for synthesizing endocannabinoids. nih.gov It also blocked the stress-induced increase in the expression of an enzyme that degrades endocannabinoids. nih.gov Under chronic stress, paliperidone prevented the downregulation of the CB1 receptor and normalized the expression of enzymes involved in both the synthesis and degradation of endocannabinoids. nih.gov These findings suggest that paliperidone's therapeutic effects may be partly mediated by its ability to modulate the endocannabinoid system, particularly under conditions of stress. nih.gov

Procognitive Activity Assessments

Preclinical studies have indicated that paliperidone may possess procognitive, or cognition-enhancing, properties. researchgate.netnih.govtandfonline.comresearchgate.netdovepress.com Animal models of cognitive impairment have been utilized to assess these effects. For example, in rats with memory deficits induced by the neurotoxin MK-801, some atypical antipsychotics have shown the ability to reverse these impairments. thecarlatreport.com While specific data on paliperidone laurate is emerging, the active moiety, paliperidone, has been the subject of such investigations.

A post-hoc analysis of a clinical trial in patients with recent-onset schizophrenia suggested that cognitive performance improved during treatment with paliperidone palmitate. jnjmedicalconnect.com Furthermore, a study in patients with schizophrenia and aggressive tendencies showed that those treated with a long-acting formulation of paliperidone had significant improvements in immediate memory compared to those on oral antipsychotics. jnjmedicalconnect.com These findings, while clinical in nature, are supported by the preclinical predictions of procognitive effects. dovepress.com

Antioxidant and Anti-inflammatory Activities

Paliperidone has demonstrated both antioxidant and anti-inflammatory properties in various preclinical models. researchgate.netnih.govtandfonline.comresearchgate.netdovepress.commdpi.com These activities are significant as oxidative stress and inflammation are increasingly implicated in the pathophysiology of several neuropsychiatric disorders.

Antioxidant Effects In a rat model of stress, paliperidone was shown to regulate antioxidant pathways. mdpi.com Under acute stress, it upregulated the nuclear factor erythroid-related factor 2 (Nrf2) and antioxidant response element-dependent enzymes. mdpi.com In chronic stress conditions, it counteracted the stress-induced downregulation of the body's natural antioxidant defenses. mdpi.com

Anti-inflammatory Effects Paliperidone has also been found to modulate inflammatory responses. In the same stress model, it increased the levels of the anti-inflammatory cytokines TGF-β and interleukin-10. mdpi.com It also promoted the M2-polarized (anti-inflammatory) phenotype of microglial cells, which are the primary immune cells of the central nervous system. mdpi.com Furthermore, in a carrageenan-induced edema model in rats, paliperidone significantly reduced inflammation. researchgate.net These findings highlight the potential of paliperidone to mitigate the detrimental effects of inflammation and oxidative stress in the brain. mdpi.comfrontiersin.org

Table 1: Summary of Preclinical Findings for Paliperidone

Pharmacological Property Preclinical Model(s) Key Findings
Anxiolytic Rodent models of anxiety Reduced anxiety-like behaviors. tandfonline.com
Mood-Stabilizing Rat prefrontal cortex synaptoneurosomal preparations Altered mitochondrial protein expression similar to lithium. researchgate.net
Analgesic Acetic acid-induced writhing, hot plate, tail-flick tests in rats Reduced pain responses and increased pain threshold. researchgate.net
ECS Modulation Rat models of acute and chronic stress Prevented stress-induced alterations in the endocannabinoid system. nih.gov
Procognitive Animal models of cognitive impairment Predicted to have cognition-enhancing effects. dovepress.com
Antioxidant Rat models of acute and chronic stress Upregulated antioxidant enzymes and counteracted stress-induced deficits. mdpi.com
Anti-inflammatory Carrageenan-induced edema in rats; microglial cell cultures Reduced inflammation and promoted an anti-inflammatory cellular phenotype. researchgate.netmdpi.com
Neurogenesis & Plasticity Rat Subventricular Zone (SVZ) Increased the number of cells in the posterior SVZ. nih.gov

Influence on Neurogenesis, Neuronal, and Synaptic Plasticity

Preclinical research has highlighted the positive impact of paliperidone on neurogenesis, neuronal plasticity, and synaptic plasticity. researchgate.netnih.govtandfonline.comresearchgate.net These processes are fundamental for learning, memory, and the brain's ability to adapt and repair itself.

Studies investigating the effects of antipsychotics on the subventricular zone (SVZ), a key neurogenic region in the adult brain, found that chronic administration of paliperidone, but not its parent compound risperidone (B510), led to an increased number of cells in the posterior SVZ of rats. nih.gov This suggests a specific effect of paliperidone on promoting the birth of new neurons.

Furthermore, proteomic studies of the rat prefrontal cortex have underscored the neuroprotective effects of paliperidone. nih.gov Research has shown that paliperidone can induce changes in mitochondrial protein expression and phosphorylation at the synaptic level, which has implications for neuronal firing and synaptic plasticity. nih.gov Specifically, paliperidone has been shown to increase proteins associated with receptor signaling, neurotransmitter release, and synaptic plasticity, suggesting it may foster stronger and more efficient communication between neurons. researchgate.net

Prodrug Biotransformation and Hydrolysis Kinetics

Enzymatic Hydrolysis Mechanisms of Paliperidone (B428) Laurate to Paliperidone

The conversion of paliperidone laurate to paliperidone is not a spontaneous chemical reaction but a biologically mediated process. After intramuscular injection, the prodrug particles slowly dissolve and are then chemically altered by enzymes present in the body.

The primary mechanism for the activation of paliperidone ester prodrugs is enzymatic hydrolysis catalyzed by esterases. acs.org These enzymes are ubiquitous in the body and are responsible for cleaving ester bonds.

Enzyme Specificity : Studies on paliperidone palmitate have demonstrated that serine esterases are involved in its hydrolysis. fda.gov While these are confirmed to play a role, the involvement of other esterase types cannot be entirely ruled out. fda.gov The hydrolysis process cleaves the ester bond connecting paliperidone to the lauric acid promoiety, releasing the active paliperidone and the fatty acid. fda.gov

Location of Hydrolysis : In vitro studies using tissue samples have shown that hydrolysis is most extensive in liver cells and their subcellular fractions. However, significant hydrolytic capacity is also present in the muscle tissue at the site of injection. fda.gov This local conversion within the muscle depot is a critical step for the gradual release of the active drug into the systemic circulation. controlledreleasesociety.org The hydrolysis of the ester is considered to be a relatively rapid step once the prodrug has dissolved from its crystalline form. researchgate.net

The rate at which this compound is hydrolyzed to active paliperidone in the body is not constant but is influenced by a complex interplay of factors related to the formulation and the biological environment at the injection site.

Injection Site Microenvironment : The injection of a foreign substance like a drug crystal suspension into muscle tissue elicits a local immune response. researchgate.net This response is a critical factor modulating drug release and activation.

Inflammation and Macrophage Infiltration : Intramuscular administration of paliperidone palmitate crystals is known to induce a local inflammatory reaction, characterized by the infiltration of immune cells, particularly macrophages. controlledreleasesociety.orgresearchgate.net These macrophages can phagocytose, or engulf, a significant fraction of the injected drug crystals. controlledreleasesociety.org

Modulation of Pharmacokinetics : This cellular uptake creates a "secondary" drug depot within the macrophages themselves. controlledreleasesociety.org The environment within these cells appears to promote the dissolution of the prodrug and its conversion to the active compound. controlledreleasesociety.orgresearchgate.net Therefore, the local inflammatory response and macrophage activity are not merely side effects but are integral to the multiphasic pharmacokinetic profile observed with these formulations. controlledreleasesociety.org Studies in rats where macrophage infiltration was inhibited showed a significantly slower and lower release of paliperidone, confirming the crucial role of this biological response in prodrug activation. researchgate.net

Physicochemical Properties : The lipophilicity of the prodrug, conferred by the fatty acid chain (lauric acid), influences its partitioning between the formulation's vehicle and the aqueous tissue fluid, which in turn affects the release rate. nih.gov The specific fatty acid chosen for the ester allows for the rational design of depots with tailored delivery characteristics. nih.gov

Role of Esterases in Prodrug Activation

Comparative Hydrolysis Profiles of this compound with Other Ester Prodrugs

The hydrolysis kinetics of ester prodrugs can vary significantly based on the parent drug, the type of ester linkage, and the attached promoiety. Comparing this compound with other ester prodrugs highlights these differences.

Aripiprazole (B633) Lauroxil : This is a long-acting injectable prodrug of the antipsychotic aripiprazole. Unlike the direct one-step hydrolysis of paliperidone esters, its conversion is a two-step process. First, enzyme-mediated hydrolysis by esterases cleaves aripiprazole lauroxil to form an intermediate, N-hydroxymethyl aripiprazole. nih.govnih.govmdpi.com This intermediate then undergoes rapid, non-enzymatic hydrolysis (water-mediated) to release the active aripiprazole. nih.gov This multi-step activation pathway contrasts with the more direct enzymatic cleavage of this compound.

Levocetirizine (B1674955) Laurate (LCZ-L) : In a study developing long-acting injectable prodrugs of the antihistamine levocetirizine, a laurate ester (LCZ-L) was compared to a decanoate (B1226879) ester (LCZ-D). mdpi.com In vitro enzymatic hydrolysis assays using porcine liver esterase (PLE) and rat plasma showed that LCZ-L had a slower hydrolysis rate than LCZ-D. mdpi.com This finding demonstrates that even within the same class of fatty acid esters for the same parent drug, the length of the fatty acid chain (laurate C12 vs. decanoate C10) can modulate the rate of enzymatic activation, which in turn correlates with in vivo pharmacokinetic behavior. mdpi.com

Diclofenac (B195802) Esters : Studies on ester prodrugs of the NSAID diclofenac show large variations in hydrolysis rates between different animal species and between plasma and synovial fluid. researchgate.net For instance, the degradation of one prodrug was found to be about six times faster in human plasma compared to human synovial fluid, highlighting that the local tissue environment is a key determinant of hydrolysis kinetics. nih.gov

Interactive Table: Comparative Hydrolysis of Ester Prodrugs

Prodrug Parent Drug Promoieties Hydrolysis Mechanism Key Kinetic Features
This compound/Palmitate Paliperidone Lauric Acid / Palmitic Acid One-step enzymatic hydrolysis by esterases. fda.gov Release is rate-limited by slow dissolution from the crystal depot ("flip-flop" kinetics). google.com Hydrolysis is modulated by macrophage activity at the injection site. controlledreleasesociety.org
Aripiprazole Lauroxil Aripiprazole N-lauroyloxymethyl Two-step: 1) Enzyme-mediated hydrolysis to N-hydroxymethyl aripiprazole. 2) Spontaneous water-mediated hydrolysis to aripiprazole. nih.gov The initial enzymatic cleavage is followed by a rapid, non-enzymatic release of the parent drug. nih.gov
Levocetirizine Laurate (LCZ-L) Levocetirizine Lauric Acid One-step enzymatic hydrolysis by esterases. mdpi.com Hydrolysis rate is slower than its decanoate (C10) analogue, demonstrating the effect of fatty acid chain length on kinetics. mdpi.com
Diclofenac Esters Diclofenac Imidazole-containing moieties Enzymatic hydrolysis by esterases. researchgate.net Hydrolysis rates show significant variability between species and different biological fluids (plasma vs. synovial fluid). researchgate.net

In Vitro Models for Prodrug Hydrolysis Studies

To predict and understand the in vivo performance of prodrugs like this compound, various in vitro (laboratory-based) models are employed to study their hydrolysis and release kinetics.

Isolated Enzymes and Biological Fluids : A common approach is to assess the stability and hydrolysis rate of a prodrug in the presence of purified enzymes or biological fluids.

Porcine Liver Esterase (PLE) : PLE is widely used as a model enzyme for in vivo ester hydrolysis due to its broad substrate specificity. mdpi.comnih.gov Studies with levocetirizine prodrugs used different concentrations of PLE to measure first-order hydrolysis rate constants. mdpi.com

Plasma/Serum : Incubating the prodrug in plasma or serum from different species (e.g., rat, human) allows for the assessment of enzymatic activity in a more complex biological matrix and helps identify interspecies differences in hydrolysis rates. researchgate.netnih.gov

Reactive Dissolution Models : For poorly soluble prodrugs like paliperidone esters, a simple hydrolysis test is insufficient as it doesn't account for the dissolution-limited release. A reactive dissolution model has been developed for paliperidone palmitate that mimics the in vivo process. nih.gov In this model, the solid prodrug particles are dissolved in a medium that also contains a reagent to facilitate the conversion to the parent drug. nih.gov To accelerate the experiment, chemical hydrolysis (e.g., using a base like lithium hydroxide) can be used as a surrogate for the slower enzymatic hydrolysis, allowing for the study of both dissolution and conversion kinetics simultaneously. nih.gov

Rotating Dialysis Model : This model is used to study the conversion and release of a parent drug from a suspension of its prodrug. nih.gov It helps in understanding how factors like pH and solubility influence the dissolution and subsequent reconversion of the prodrug to the active form, making it useful for designing formulations with controlled release profiles. nih.gov

Interactive Table: In Vitro Models for Prodrug Hydrolysis

Model Type Principle Application Example
Isolated Enzyme Assay The prodrug is incubated with a purified enzyme, and the rate of parent drug formation or prodrug disappearance is measured over time. Using Porcine Liver Esterase (PLE) to determine the hydrolysis rate constants for levocetirizine laurate and decanoate. mdpi.com
Biological Fluid Assay The prodrug is incubated in a biological matrix like plasma, serum, or synovial fluid to measure stability and hydrolysis in a more physiologically relevant environment. Comparing the hydrolysis rates of diclofenac ester prodrugs in human, equine, canine, and rat plasma to assess interspecies variability. researchgate.net
Reactive Dissolution Model Simultaneously measures the dissolution of solid prodrug particles and their subsequent conversion (hydrolysis) to the parent drug in the liquid phase. Studying the release of paliperidone from paliperidone palmitate suspensions using basic hydrolysis to mimic in vivo enzymatic conversion. nih.gov
Rotating Dialysis Model A suspension of the prodrug is placed in a dialysis bag which rotates in a release medium, allowing for the study of dissolution and diffusion-controlled release. Assessing the conversion and release of diclofenac from its ester prodrug suspensions to control dissolution and reconversion behavior. nih.gov

Pharmacokinetics and Drug Disposition in Preclinical Animal Models

Absorption Characteristics of Paliperidone (B428) Laurate Depot Formulations in Animal Models

Paliperidone laurate's formulation as a crystalline suspension with low aqueous solubility is fundamental to its extended-release profile. Following intramuscular (IM) injection in animal models, the prodrug crystals form a depot at the injection site. The slow dissolution of these crystals is the rate-limiting step for absorption. tga.gov.aujanssenlabels.com This process is followed by the hydrolysis of this compound into its active moiety, paliperidone, which is then absorbed into the systemic circulation. tga.gov.aufda.gov.ph

Studies in rats have demonstrated that this process results in a gradual and sustained release of paliperidone. Following IM administration of a paliperidone palmitate suspension (a similar long-acting ester prodrug) in rats, a subclinical and chronic granulomatous inflammatory reaction was observed at the injection site. nih.gov This reaction, characterized by the presence of macrophages, appears to influence the dissolution rate. Initially, a rapid dissolution of individual crystals occurs, but this is followed by particle agglomeration within the inflammatory envelope, leading to a decrease in the dissolution rate after 24 hours. nih.govresearchgate.net This complex interaction between the formulation and the local tissue response contributes to the near-zero-order absorption of paliperidone for a sustained period. nih.gov

In Wistar and Sprague-Dawley rats, as well as in rabbits, IM injection of paliperidone palmitate resulted in a slow and gradual absorption of paliperidone, with the median time to reach maximum plasma concentration (Tmax) occurring on day 7. nih.gov The prolonged absorption is further evidenced by a long half-life of 8-10 days in these models. nih.gov This slow absorption characteristic is a key feature of the depot formulation, designed to maintain therapeutic plasma concentrations over an extended period. nih.govresearchgate.net

The local inflammatory response, including macrophage infiltration and subsequent phagocytosis of the drug crystals, plays an active role in modulating the release and absorption of the drug. nih.govresearchgate.net This response can lead to a multiphasic pharmacokinetic profile, where an initial faster dissolution is followed by a slower, more dominant absorption process driven by the rate of paliperidone formation within the infiltrated depot. researchgate.net

The site of intramuscular injection can influence the absorption kinetics of this compound. While specific studies on this compound are limited, research on the similar compound paliperidone palmitate provides valuable insights. In rats, IM injections are typically administered into the thigh muscle. nih.govnih.gov The physiological environment of the injection site, including blood flow and tissue composition, can affect the rate of drug dissolution and absorption. researchgate.net

Studies in rats have shown that the local tissue reaction, including the formation of a granuloma around the depot, is a critical factor in the drug's release profile. nih.gov The development of this granulomatous reaction can be influenced by the specific muscle group used for injection. Furthermore, administration into interfascial spaces rather than directly into the muscle in animal models can lead to the drug leaking into the subcutaneous space, potentially altering the pharmacokinetic profile. researchgate.net

In a study comparing deltoid and gluteal injections in a population pharmacokinetic analysis (which includes human data but is informed by preclinical principles), deltoid administration resulted in a slightly greater rate of absorption. tga.gov.au While this finding is from a clinical context, it highlights the principle that injection site selection can modulate absorption dynamics. In animal models, particularly rats and dogs, variations in local inflammatory responses and vascularity between different muscle groups could similarly impact the absorption of this compound. researchgate.net

Slow Dissolution and Gradual Absorption from Intramuscular Sites

Distribution of Paliperidone and its Prodrug in Animal Tissues

Following absorption from the intramuscular depot, paliperidone is widely distributed throughout the body. In rats, after a single IM injection of radiolabelled paliperidone palmitate, quantitative whole-body autoradiography revealed wide distribution of paliperidone-related radioactivity. fda.gov The highest concentrations, based on the area under the curve (AUC), were found in the liver and small intestine. europa.eu

Once in systemic circulation, paliperidone is the major circulating compound. In rat plasma, paliperidone accounted for 50-68% of the measured compounds. europa.eu The plasma protein binding of racemic paliperidone is approximately 74%. fda.gov.ph

The distribution is not uniform across all tissues. Studies with orally administered paliperidone in rats showed that the drug penetrates various tissues, with concentrations varying between different organs. europa.eu

Animal ModelAdministration RouteKey Findings on Systemic DistributionReference
Rat (Sprague Dawley)Single Intramuscular Injection (14C-paliperidone palmitate)Wide distribution of radioactivity. fda.gov
Rat (Wistar)Oral Administration (14C-paliperidone)Highest AUC of radioactivity in liver and small intestine. europa.eu
RatNot SpecifiedPaliperidone is the major compound in plasma (50-68%). europa.eu

For an antipsychotic drug like paliperidone, penetration into the central nervous system (CNS) and binding to target receptors are critical for its therapeutic effect. Paliperidone is a centrally active antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. fda.govjnjmedicalconnect.com

In rats, paliperidone effectively penetrates the brain. nih.gov Studies have shown that in brain regions with high concentrations of D2 or 5-HT2A receptors, such as the frontal cortex and striatum, the maximum concentration (Cmax), time to maximum concentration (Tmax), and AUC of paliperidone were higher compared to the cerebellum, a region with fewer of these receptors. fda.gov This suggests that binding to these target receptors influences the drug's distribution within the brain. nih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) modeling in rats has been used to describe the time course of brain concentration and receptor occupancy. nih.gov These models indicate that binding to both D2 and 5-HT2A receptors affects the brain distribution of paliperidone. nih.gov In macaque monkeys, intravenous administration of paliperidone resulted in dose-dependent D2 receptor occupancy in the basal ganglia and cortical regions. jnjmedicalconnect.com This demonstrates the ability of paliperidone to engage its pharmacological targets in the primate brain.

Animal ModelReceptorKey Findings on Brain Penetration and Receptor OccupancyReference
RatDopamine D2, Serotonin 5-HT2AHigher drug concentrations in brain regions with high receptor density (frontal cortex, striatum). fda.gov
RatDopamine D2, Serotonin 5-HT2APK-PD models show receptor binding influences brain distribution. nih.gov
Macaque MonkeyDopamine D2Dose-dependent D2 receptor occupancy in basal ganglia and cortical regions. jnjmedicalconnect.com

Systemic Circulation and Tissue Distribution in Rodent Models

Metabolism and Excretion of Paliperidone in Preclinical Contexts

The metabolism of paliperidone varies across preclinical species. In rats, paliperidone is extensively metabolized. europa.eufda.gov The primary metabolic pathways include alicyclic hydroxylation, oxidative N-dealkylation, and benzisoxazole scission. europa.euresearchgate.net After oral administration in rats, unchanged paliperidone accounted for only a small fraction of the excreted dose (3.19% in males and 6.42% in females). europa.eu In contrast, metabolism in dogs is more limited, with unchanged paliperidone accounting for 32.4% of the dose recovered in urine. europa.eufda.gov

Excretion patterns also differ between species. In rats, excretion occurs primarily through feces, whereas in dogs, urine is the main route of elimination. fda.gov Following oral administration of radiolabelled paliperidone to rats, excretion was rapid. researchgate.net In dogs, the excretion of total radioactivity was slower than in rats. europa.eu

It is noteworthy that the metabolites of paliperidone observed in preclinical species have also been identified following the administration of risperidone (B510), of which paliperidone is the major active metabolite. europa.eufda.gov All metabolites detected in humans have been found in at least one of the animal species used in toxicological studies. fda.govresearchgate.net

Animal ModelExtent of MetabolismPrimary Metabolic PathwaysPrimary Route of ExcretionReference
RatExtensiveAlicyclic hydroxylation, oxidative N-dealkylation, benzisoxazole scissionFeces europa.eufda.govresearchgate.net
DogLimitedAlicyclic hydroxylation, oxidative N-dealkylation, benzisoxazole scission, alcohol dehydrogenationUrine europa.eufda.govresearchgate.net

Limited Hepatic Metabolism of Paliperidone

Preclinical data indicates that paliperidone undergoes limited metabolism in the liver. europa.euresearchgate.netnih.gov Following administration of a single oral dose of radiolabeled paliperidone in animal models, a significant portion of the dose was recovered as unchanged drug. europa.eu This suggests that the liver is not the primary site of elimination for this compound. europa.eu Four main metabolic pathways have been identified in vivo: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission; however, none of these pathways accounted for more than 6.5% of the administered dose. europa.eu This low hepatic extraction ratio points to a reduced likelihood of drug-drug interactions involving hepatic metabolic pathways. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Paliperidone Metabolism in In Vitro/Animal Studies

Population pharmacokinetic analyses have shown no significant difference in the apparent clearance of paliperidone between extensive and poor metabolizers of CYP2D6 substrates. europa.eu Furthermore, in vitro studies have demonstrated that paliperidone does not substantially inhibit the metabolism of drugs handled by various CYP isozymes, including CYP1A2, CYP2A6, CYP2C8/9/10, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. europa.eumedsafe.govt.nz This suggests a low potential for paliperidone to be the cause of clinically significant pharmacokinetic drug interactions mediated by these enzymes. medsafe.govt.nz

While some in vitro findings pointed to minimal involvement of CYP2D6 and CYP3A4, the consensus from both in vitro and in vivo preclinical data is that these enzymes contribute to only a small fraction of the total body clearance of paliperidone. medsafe.govt.nzeuropa.eu

Renal Excretion of Unchanged Paliperidone in Animal Models

The primary route of elimination for paliperidone in preclinical animal models is renal excretion of the unchanged drug. nih.gov Following a single oral dose of ¹⁴C-paliperidone, approximately 80% of the administered radioactivity was recovered in the urine, with 59% of the total dose being excreted as unchanged paliperidone. europa.eu This indicates that the kidneys are the main organ responsible for clearing paliperidone from the body. nih.gov

Studies in dogs showed that after 168 hours of dosing, 59.8% of the dose was excreted in urine. europa.eu The significant renal clearance is a defining feature of paliperidone's disposition. nih.gov The elimination of paliperidone has been shown to decrease as renal function declines, highlighting the importance of the renal pathway. europa.eu

P-glycoprotein (P-gp) as a Substrate and its Implications in Preclinical Studies

In vitro studies have identified paliperidone as a substrate for P-glycoprotein (P-gp), a key efflux transporter found at the blood-brain barrier. europa.eumedsafe.govt.nznih.gov This interaction has significant implications for the distribution of paliperidone to the central nervous system. nih.gov

Preclinical studies in P-glycoprotein knockout mice have demonstrated that the brain concentrations and the brain-to-plasma concentration ratio of paliperidone are significantly higher compared to wild-type animals. nih.gov This suggests that P-gp actively limits the penetration of paliperidone into the brain. nih.gov Although both risperidone and its metabolite paliperidone are P-gp substrates, their entry into the brain is considerably restricted by this transporter. nih.gov

In vitro assays have also shown that paliperidone can act as a weak inhibitor of P-gp at high concentrations. europa.eumedsafe.govt.nz However, the clinical relevance of this finding is currently unknown. europa.eumedsafe.govt.nz The interaction with P-gp is an important factor influencing the disposition of paliperidone. nih.gov

Pharmacokinetic Modeling in Animal Species

Development of Preclinical Pharmacokinetic Screening Tools (e.g., rats, rabbits)

To facilitate the development of long-acting injectable formulations like this compound, reliable preclinical pharmacokinetic screening models are essential. researchgate.netnih.gov Rats and rabbits have been established as viable animal models for this purpose. researchgate.netnih.govdntb.gov.ua

A study was conducted to establish a preclinical model to screen the pharmacokinetics of paliperidone formulations. researchgate.netnih.gov In this study, Wistar and Sprague-Dawley rats, as well as rabbits, received intramuscular injections of paliperidone palmitate. researchgate.netnih.gov The results showed a slow and gradual absorption of paliperidone in both species, with the median time to reach maximum plasma concentration (Tmax) occurring at day 7. researchgate.netnih.gov The drug exposure and slow clearance supported a long half-life of 8-10 days. researchgate.netnih.gov These findings indicate that both rat and rabbit models can serve as effective research tools for evaluating the pharmacokinetics of paliperidone formulations before moving to human trials. researchgate.netnih.gov

Implantable formulations have also been explored in rodents and rabbits as a long-term delivery system for antipsychotics, demonstrating the utility of these species in preclinical pharmacokinetic assessments.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Brains

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool for understanding the relationship between drug concentration and its effect, particularly for centrally acting drugs like paliperidone. nih.govscilit.com A population PK-PD model was developed to describe the time course of brain concentration and receptor occupancy of paliperidone in rats. nih.govscilit.com

This model integrated plasma and brain concentration data with dopamine D2 and serotonin 5-HT2A receptor occupancy data. nih.govscilit.com A key finding was that binding to both D2 and 5-HT2A receptors significantly influences the brain distribution of paliperidone. nih.govscilit.com The model accurately described the brain concentrations and receptor occupancy, highlighting the necessity of including binding to 5-HT2A receptors to accurately reflect the observed brain-to-plasma ratios. scilit.com

Such mechanistic PK-PD models, which account for physiological processes like distribution across the blood-brain barrier and receptor binding kinetics, are invaluable for predicting human receptor occupancy from animal data and for distinguishing between drug-specific and system-specific parameters. nih.gov This approach allows for a more quantitative and predictive understanding of the drug's action in the brain. nih.govuniversiteitleiden.nl

Data Tables

Table 1: Preclinical Pharmacokinetic Parameters of Paliperidone Palmitate in Animal Models

SpeciesDoseTmax (days)AUC (0-28 days) (ng·h/mL)Half-life (days)
Wistar Rat16 mg/kg718,5978-10
Sprague-Dawley Rat16 mg/kg721,8658-10
Rabbit4.5 mg/kg718,1208-10

Source: researchgate.netnih.gov

Influence of Receptor Affinity on Brain-to-Plasma Ratios in Animal Studies

The distribution of paliperidone into the central nervous system is a complex process influenced by several factors, including its affinity for various neurotransmitter receptors. In preclinical animal models, particularly in rats, the brain-to-plasma concentration ratio of paliperidone has been shown to be significantly affected by its binding to dopamine D2 and serotonin 5-HT2A receptors. scilit.comnih.gov This is a critical aspect of its pharmacokinetic profile, as the engagement of these central targets is fundamental to its therapeutic action.

Research employing pharmacokinetic-pharmacodynamic (PK-PD) modeling in rats has been instrumental in elucidating this relationship. Studies have demonstrated that models incorporating binding to both D2 and 5-HT2A receptors are necessary to accurately describe the observed brain-to-plasma ratios of paliperidone. scilit.comnih.gov Simulations from these models have confirmed that receptor affinity is a strong determinant of the brain-to-plasma ratio pattern. scilit.comnih.gov At lower plasma concentrations, the observed brain-to-plasma ratios for paliperidone are higher, which is indicative of high-affinity binding to central receptors. researchgate.net As plasma and brain concentrations increase, this ratio tends to decrease and level off, partly due to the saturation of these receptors and the influence of active efflux mechanisms at the blood-brain barrier. researchgate.net

Paliperidone, the active metabolite of risperidone, exhibits high affinity for both 5-HT2A and D2 receptors. fda.govresearchgate.net This dual antagonism is a hallmark of atypical antipsychotics. The high affinity for these receptors means that at therapeutic concentrations, a significant portion of the drug in the brain is bound to its targets, which in turn influences the total concentration of the drug measured in brain tissue relative to plasma. The preferential distribution of paliperidone to specific brain regions, such as the frontal cortex and striatum, further underscores the role of receptor density and affinity in its disposition within the brain. europa.eu The frontal cortex is known for its high density of 5-HT2A receptors. nih.gov

The following tables present data on the receptor binding affinities of paliperidone and a summary of findings on the influence of this affinity on its brain distribution.

Table 1: In Vitro Receptor Binding Affinity (Ki) of Paliperidone

ReceptorKi (nM)Source
Serotonin 5-HT2A0.22 - 1.21 jnjmedicalconnect.com
Dopamine D22.8 - 6.6 jnjmedicalconnect.com
Alpha-1 Adrenergic1.3 - 11 jnjmedicalconnect.com
Histamine (B1213489) H13.4 - 34 jnjmedicalconnect.com

This interactive table provides the reported ranges of the equilibrium dissociation constant (Ki) for paliperidone at various receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Research Findings on Receptor Affinity and Brain-to-Plasma Ratio of Paliperidone in Rats

FindingImplication for Brain-to-Plasma RatioSource
Inclusion of binding to 5-HT2A receptors was necessary for accurate PK-PD model prediction.Demonstrates that binding to 5-HT2A receptors significantly influences the overall brain distribution and, consequently, the brain-to-plasma ratio. scilit.comnih.gov
Simulations showed that receptor affinity strongly influences the brain-to-plasma ratio pattern.Confirms a direct relationship between how tightly paliperidone binds to its target receptors and its concentration in the brain relative to the plasma. scilit.comnih.gov
Higher brain-to-plasma ratios were observed at lower plasma concentrations.Suggests that high-affinity receptor binding is a key driver of brain uptake and retention, especially when the drug concentration is not high enough to saturate the receptors. researchgate.net
Paliperidone preferentially distributes to the frontal cortex and striatum.The regional distribution within the brain is consistent with the high density of 5-HT2A and D2 receptors in these areas, respectively. europa.eu

This interactive table summarizes key research findings from preclinical studies in rats, highlighting the impact of receptor affinity on the brain-to-plasma concentration ratio of paliperidone.

Advanced Formulation Science and Drug Delivery Systems for Paliperidone Laurate

Microcrystal and Nanocrystal Suspension Technologies

The formulation of paliperidone (B428) laurate as a long-acting injectable often involves its production as an aqueous suspension of microcrystals or nanocrystals. clinmedjournals.org This technology is fundamental to achieving a sustained-release profile upon intramuscular administration. The solid crystalline form of the drug offers advantages in terms of chemical stability and allows for a high drug load per unit volume. unitaid.org

Particle Size Engineering and its Impact on Dissolution Rate and Sustained Release

The particle size of the paliperidone laurate crystals is a critical quality attribute that directly influences the drug's dissolution rate and, consequently, its in vivo performance. eventscribe.net The principle underlying this relationship is described by the Noyes-Whitney equation, which posits that a larger surface area facilitates a faster dissolution rate. eventscribe.net By engineering the particle size, formulators can modulate the release kinetics of paliperidone.

Smaller particles, with their higher surface area-to-volume ratio, dissolve more rapidly, leading to a quicker onset of therapeutic concentrations. Conversely, larger particles dissolve more slowly, resulting in a more prolonged release profile. eventscribe.netresearchgate.net Research has demonstrated a clear correlation between particle size and the in vivo pharmacokinetic profile of paliperidone palmitate suspensions. For instance, suspensions with median particle diameters of 3.80, 6.65, and 9.78 μm showed that after 32 hours, the cumulative amount of released drug was 91%, 82%, and 70%, respectively. eventscribe.net In another study, paliperidone nanocrystals with a particle size of approximately 293.4 nm showed a 2.88-fold higher maximum concentration and a 2-fold higher area under the curve in rats compared to a conventional formulation. innovareacademics.in

The manufacturing process for these suspensions often involves wet milling, a technique that uses grinding media to reduce the particle size of the active pharmaceutical ingredient in a liquid dispersion. unitaid.orgnih.gov This method allows for precise control over the final particle size distribution, which is crucial for ensuring batch-to-batch consistency and predictable clinical performance. eventscribe.net

Table 1: Impact of Particle Size on Paliperidone Palmitate Release

Median Particle Diameter (μm) Cumulative Drug Release after 32 hours (%)
3.80 91
6.65 82
9.78 70

Data sourced from in vitro dissolution studies. eventscribe.net

Physical Stability of Micro/Nanosuspensions

Maintaining the physical stability of microcrystal and nanocrystal suspensions is paramount to ensuring their safety and efficacy. These systems are thermodynamically unstable, with a natural tendency for particles to aggregate or for larger particles to grow at the expense of smaller ones (Ostwald ripening). nih.govnih.gov Such changes can alter the particle size distribution and, therefore, the dissolution rate and bioavailability of the drug. nih.gov

To counteract these instabilities, stabilizers such as surfactants and polymers are incorporated into the formulation. nih.gov These agents adsorb onto the surface of the drug particles, creating a physical and/or electrostatic barrier that prevents agglomeration. nih.gov For example, a study on paliperidone palmitate nanosuspensions used a ternary stabilizer system to maintain physical stability, which was confirmed by storage at both 4 °C and 25 °C for over seven days. nih.gov The choice of stabilizer and its concentration are critical factors in developing a stable and effective formulation.

Polymeric Drug Delivery Systems for Controlled Release

Polymeric systems offer another versatile platform for the controlled release of this compound. These systems can be designed to release the drug over a specific duration by manipulating the polymer's properties and the formulation's design.

Application of Biodegradable Polymers (e.g., Poly(alkylene succinate)s)

Biodegradable polymers are a cornerstone of long-acting injectable formulations due to their ability to be safely metabolized and eliminated by the body, obviating the need for surgical removal. scivisionpub.com Polyesters such as poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and tunable degradation rates. mdpi.com

A study investigating the use of a series of biocompatible poly(alkylene succinate)s for the delivery of paliperidone palmitate demonstrated the potential of these polymers. researchgate.net Five different poly(alkylene succinate)s were synthesized: poly(ethylene succinate) (PESu), poly(butylene succinate) (PBSu), poly(hexylene succinate) (PHSu), poly(octylene succinate) (POSu), and poly(decylene succinate) (PDeSu). researchgate.net These polymers exhibited high thermal stability and were semi-crystalline, with melting temperatures ranging from 64.2 °C to 117.8 °C. researchgate.net The in vitro release of paliperidone palmitate was found to be controlled by the melting temperature of the respective polyester, highlighting the tunability of this delivery system. researchgate.net

Table 2: Properties of Poly(alkylene succinate)s for Paliperidone Palmitate Delivery

Polymer Molecular Weight (g/mol) Melting Temperature (°C)
Poly(ethylene succinate) (PESu) ~30,000-33,000 117.8
Poly(butylene succinate) (PBSu) ~30,000-33,000 Not specified
Poly(hexylene succinate) (PHSu) ~20,000 Not specified
Poly(octylene succinate) (POSu) ~20,000 Not specified
Poly(decylene succinate) (PDeSu) ~20,000 64.2

Data from a study on biodegradable microspheres for paliperidone palmitate delivery. researchgate.net

Microsphere-based Delivery Systems and Degradation Mechanisms

Microspheres are spherical microparticles that can encapsulate a drug, providing a reservoir for sustained release. For this compound, microspheres can be formulated using biodegradable polymers like PLGA. researchgate.netcolab.ws The release of the drug from these microspheres is governed by a combination of diffusion through the polymer matrix and erosion of the polymer itself. mdpi.com

The degradation of PLGA occurs via hydrolysis of its ester linkages, breaking it down into lactic acid and glycolic acid, which are natural metabolites. unitaid.org The rate of degradation, and thus the drug release, can be controlled by altering the ratio of lactide to glycolide (B1360168), the polymer's molecular weight, and its crystallinity. mdpi.com For instance, a higher glycolide content generally leads to a faster degradation rate. mdpi.com

In one study, paliperidone palmitate-loaded microspheres were prepared using an oil-in-water emulsion solvent evaporation technique with PLGA. colab.ws The optimized formulation was capable of releasing the drug in vitro for up to 28 days. colab.ws Another approach involved first loading paliperidone into mesoporous carbon-silica (MCF) and then encapsulating this system into PLGA microspheres, which extended the drug release to 15 days. colab.ws

Prodrug-Based Microcrystal Formulations

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility or lipophilicity, to make it more suitable for a specific delivery system. Paliperidone palmitate itself is a prodrug of paliperidone. nih.gov

Recent research has explored the development of novel paliperidone prodrugs to create long-acting microcrystal formulations. nih.gov One study reported the synthesis of a stearyl-modified paliperidone prodrug (SKP) with an acid-sensitive ketal linker. nih.gov This design aimed to overcome the potential variability in drug release associated with enzyme-dependent linkers due to individual differences in enzyme levels. nih.gov

Microcrystals of this SKP prodrug were prepared in three different sizes. nih.gov In vivo studies in rats showed that the paliperidone exposure was prolonged compared to a commercial formulation, and the drug release rate decreased with increasing microcrystal size. nih.gov This demonstrates the feasibility of using a prodrug strategy in combination with microcrystal technology to achieve sustained drug delivery with potentially more predictable release kinetics. nih.gov

Development of Ketal-Linked Prodrugs and their Release Characteristics

To overcome the limitations of enzyme-dependent release mechanisms, researchers have explored the synthesis of prodrugs with alternative linkers. One such approach involves the creation of a stearyl-modified paliperidone prodrug (SKP) utilizing an acid-sensitive ketal linker. researchgate.netnih.gov This strategy is designed to develop long-acting microcrystal antipsychotics. nih.gov The rationale behind this is that traditional enzyme-degraded linkers can lead to significant variability in drug release among individuals due to differing enzyme levels. nih.gov

The release of paliperidone from these ketal-linked prodrug microcrystals is influenced by the local physiological environment. researchgate.net Studies have shown that an immune-mediated foreign-body response following intramuscular administration can accelerate the release of paliperidone from these formulations. researchgate.netnih.gov In rat models where inflammation was inhibited, the release of paliperidone from the SKP-MCs was notably reduced. researchgate.netnih.gov This indicates that the in vivo drug release is boosted by the host's immune response to the injected microcrystals. researchgate.net

The size of the microcrystals is a critical factor in determining the rate of drug release. nih.gov Research has demonstrated that as the size of the SKP-MCs increases, the rate of paliperidone release decreases. nih.gov This inverse relationship allows for the modulation of the duration of drug action by controlling the particle size of the prodrug formulation. researchgate.net In comparative studies with the commercially available paliperidone palmitate formulation, Invega Sustenna®, the ketal-linked prodrugs showed prolonged paliperidone exposure in rats. nih.gov

Prodrug TypeLinker TypeRelease Mechanism InfluenceKey Finding
Stearyl-modified paliperidone (SKP)Acid-sensitive ketalImmune-mediated foreign-body response enhances release. researchgate.netnih.govDrug release rate decreases with increasing microcrystal size, prolonging exposure compared to traditional formulations. nih.gov

Influence of Crystallization Processes on Formulation Performance

The manufacturing process, particularly the crystallization method, plays a pivotal role in the performance of this compound and related palmitate formulations. nih.govresearchgate.net Different crystallization processes can lead to variations in the physicochemical properties of the active pharmaceutical ingredient (API), which in turn affect the stability and in vivo performance of the final formulation. nih.gov

A study comparing two different crystallization methods for paliperidone palmitate (PP), designated as PP-1 and PP-2, revealed significant differences in their characteristics. nih.govresearchgate.net Although the different crystallization processes did not alter the crystal form of PP, they did affect its crystallinity. nih.govresearchgate.net The temperature of crystallization was found to influence the morphology, with more small particles adhering to the surface of PP-1. nih.govresearchgate.net Furthermore, PP-2 exhibited a higher surface free energy (SFE). nih.govresearchgate.net

When these two batches of PP were used to prepare test formulations via wet milling, their in vitro release behaviors were similar. nih.gov However, the stability of the formulation containing PP-2 was superior to that containing PP-1, a difference attributed to its higher crystallinity and SFE. nih.gov Most notably, the in vivo pharmacokinetic profiles showed significant differences. The formulation with PP-2 demonstrated a pharmacokinetic profile consistent with the reference product, Invega Sustenna®. In contrast, the formulation with PP-1 resulted in a burst release phenomenon in rats. nih.govresearchgate.net These findings underscore that variations in the crystallization process can induce changes in the appearance, SFE, and crystallinity of paliperidone palmitate, which directly impact the stability and pharmacokinetic behavior of the formulation. nih.govresearchgate.net

Paliperidone Palmitate SampleCrystallization InfluenceKey Physicochemical DifferenceIn Vivo Performance
PP-1Lower crystallization temperatureLower surface free energy, more small particles attachedShowed a burst release phenomenon in rats. nih.govresearchgate.net
PP-2Different crystallization methodHigher surface free energy and crystallinityPharmacokinetic profile was consistent with the reference product. nih.gov

In-Situ Implant Formulations for Ultra-Long Delivery

Investigation of Laurate and Myristate Prodrugs in Implant Research

The development of in-situ forming implants (ISFIs) represents a promising strategy for achieving ultra-long-term drug delivery. nih.govresearchgate.net This approach often involves the use of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which form a solid or gel-like depot upon injection into the body. researchgate.net Research in this area has explored the use of fatty acid prodrugs, including laurate and myristate esters, to further extend the release duration of various drugs. nih.govresearchgate.net While much of the specific research on laurate and myristate prodrugs in ISFIs has focused on other molecules like dolutegravir, the principles are applicable to paliperidone. nih.govresearchgate.net

The synthesis of laurate and myristate prodrugs is typically achieved through the esterification of a hydroxyl group on the parent drug molecule with the corresponding fatty acid. nih.govresearchgate.net This modification significantly increases the lipophilicity of the drug, leading to a substantial decrease in aqueous solubility. nih.govresearchgate.net For instance, the formation of dolutegravir-laurate and dolutegravir-myristate prodrugs resulted in solubility decreases of up to 115.9-fold and 1594.9-fold, respectively, compared to the parent drug. nih.govresearchgate.net This reduced solubility is a key factor in prolonging the drug release from an implant. ulb.ac.be

When formulated into an in-situ implant, these highly lipophilic prodrugs exhibit a significantly slower release profile. nih.govresearchgate.net For example, an implant formulation containing dolutegravir-myristate released only 60.1% of the drug over 77 days, whereas the parent drug was almost completely released within 35 days. nih.govresearchgate.net The combination of a prodrug strategy with a drug delivery system like an in-situ implant can therefore be a powerful tool for achieving ultra-long delivery periods. nih.govresearchgate.net Research on paliperidone has also investigated ISFIs using PLGA, demonstrating sustained release for over three weeks with controlled initial burst. researchgate.net The use of solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) is common in these formulations to control the solidification process and release kinetics. researchgate.netdovepress.com

ProdrugFatty Acid ChainImpact on SolubilityEffect on In-Situ Implant Release
Dolutegravir-LaurateC1218.2-115.9 fold decrease nih.govresearchgate.netExtended drug release
Dolutegravir-MyristateC14124.5-1594.9 fold decrease nih.govresearchgate.netSignificantly prolonged drug release (60.1% in 77 days) nih.govresearchgate.net

Theoretical Considerations in Controlled Release Design

Surface Area to Volume Ratio and Dissolution Kinetics

The design of controlled-release formulations for poorly soluble drugs like this compound is heavily reliant on fundamental principles of dissolution kinetics, where the surface area to volume ratio of the drug particles is a critical parameter. researchgate.netgoogle.com The rate of dissolution of a solid particle in a liquid is directly proportional to the surface area of the particle that is exposed to the solvent. researchgate.net

For long-acting injectable suspensions, which are composed of drug crystals, the release kinetics are often dissolution rate-limited. researchgate.net This means that the rate at which the drug dissolves from the crystal form into the surrounding fluid dictates the rate of absorption into the bloodstream. google.com Consequently, controlling the particle size, and by extension the surface area to volume ratio, is a primary mechanism for modulating the duration of drug release. researchgate.net

Generally, for a given mass of drug, smaller particles will have a much larger total surface area compared to larger particles. googleapis.com This high surface area can lead to a faster dissolution rate. googleapis.com Conversely, larger particles, with their smaller surface area-to-volume ratio, will dissolve more slowly, resulting in a more extended release profile. researchgate.net This principle is fundamental to the design of paliperidone prodrug microcrystals, where larger microcrystal sizes lead to a decreased drug release rate. researchgate.net The shape of the drug particles also plays a role, as it influences the effective surface area available for dissolution. researchgate.net For solid matrix particles, the ratio between surface area and volume is crucial for the drug release kinetics, with a preferred range often being between 0.2 to 5 cm²/cm³. google.com

Analytical Methodologies for Paliperidone Laurate and Its Metabolites

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone for the separation and quantification of paliperidone (B428) laurate and its related substances. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the routine analysis and quality control of paliperidone in pharmaceutical formulations. rjstonline.comresearchgate.net These methods are valued for their precision, accuracy, and ability to separate the parent drug from its degradation products and impurities. ijper.orgijpbs.com

Several RP-HPLC methods have been developed and validated for the estimation of paliperidone. rjstonline.comresearchgate.net A typical RP-HPLC method utilizes a C18 column as the stationary phase, which is a nonpolar matrix. rjstonline.comresearchgate.net The mobile phase, a polar solvent system, is then passed through the column to elute the components of the sample. rjstonline.com The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. Common mobile phase constituents include buffers (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate), and organic modifiers like acetonitrile (B52724) and methanol (B129727). researchgate.netresearchgate.net The pH of the buffer is also carefully controlled to ensure consistent ionization of the analyte and optimal peak shape. researchgate.net

Detection is most commonly performed using a UV detector set at a specific wavelength where paliperidone exhibits maximum absorbance, such as 235 nm, 237 nm, 275 nm, or 280 nm. researchgate.netijper.orgresearchgate.netajrcps.com The retention time, the time it takes for paliperidone to travel through the column, is a key parameter for identification. researchgate.netresearchgate.net The area under the peak in the chromatogram is proportional to the concentration of the drug, allowing for accurate quantification. researchgate.net

The table below summarizes the conditions for several published RP-HPLC methods for paliperidone analysis.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
C18 (250 x 4.6mm, 5 µm)Methanol: Acetonitrile (40:60 v/v)1.02353.00 researchgate.net
Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm)Methanol: Acetonitrile: 0.15% v/v triethylamine (B128534) in water (pH 6) (50:20:30 v/v)1.02373.2 ijper.org
Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm)Ammonium acetate buffer (pH 4.0): Acetonitrile (50:50 v/v)0.8275Not Specified researchgate.net
Phenomenex C18Acetonitrile: Methanol: Potassium dihydrogen phosphate (B84403) (45:30:25, v/v)1.02754.15 researchgate.net
Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)TBAHS Buffer: Acetonitrile (90:10 v/v)1.0275Not Specified ijpbs.com
Symmetry C18pH 7 buffer: Acetonitrile (40:60)0.8285Not Specified rjstonline.com

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. rjstonline.comijper.org Validation parameters include linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). ijper.orgresearchgate.net For instance, one method reported an LOD of 1.0395 µg/ml and an LOQ of 3.15 µg/ml for paliperidone. researchgate.net Another study found the LOD and LOQ to be 0.14 µg/ml and 0.42 µg/ml, respectively. ijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the analysis of paliperidone and its metabolites in biological matrices such as plasma, serum, and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.govresearchgate.net This technique is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. nih.govnih.gov

LC-MS/MS methods for paliperidone often involve a sample preparation step to extract the analytes from the complex biological matrix. nih.govresearchgate.net This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govnih.gov The use of an internal standard, a compound with similar chemical properties to the analyte, is common to ensure accuracy and precision. latamjpharm.org

Following extraction, the sample is injected into the LC system for separation. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for paliperidone analysis. latamjpharm.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard. latamjpharm.org For paliperidone, a common transition monitored is m/z 427.7→207.2. latamjpharm.org

Validated LC-MS/MS methods have demonstrated the ability to quantify paliperidone and its metabolites at very low concentrations, often in the ng/mL range. nih.govnih.gov For example, one method for the determination of risperidone (B510) and the enantiomers of its active metabolite, 9-hydroxyrisperidone (paliperidone), in human plasma reported a quantification range of 0.2-100 ng/ml. nih.gov Another method for paliperidone in human plasma had a linear range of 0.2094-20.94 ng/mL. latamjpharm.org A recently developed method for post-mortem blood analysis reported a limit of detection (LOD) of 5.0 ng/mL and a lower limit of quantification (LLOQ) of 15.0 ng/mL. nih.gov

The development of these methods can be enhanced by a Quality by Design (QbD) approach, which involves a systematic process of development to ensure predefined objectives are met. qtanalytics.in This approach helps in creating robust and reliable bioanalytical methods for the quantification of paliperidone in human plasma. qtanalytics.in

Spectroscopic Methods for Characterization and Estimation

Spectroscopic techniques are valuable tools for the characterization and estimation of paliperidone laurate. These methods are based on the interaction of the molecule with electromagnetic radiation and provide information about its chemical structure and concentration.

Ultraviolet (UV) Spectrophotometry and Derivative Spectrophotometry

Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative estimation of paliperidone in bulk drug and pharmaceutical formulations. ajrcps.comscispace.com The principle of this method is based on the measurement of the absorption of UV radiation by the analyte at a specific wavelength (λmax). ajrcps.com For paliperidone, the λmax is often observed around 238 nm, 275 nm, or 280 nm, depending on the solvent used. researchgate.netajrcps.comtsijournals.com Solvents such as 0.1 N hydrochloric acid, ethanol, and dimethylformamide (DMF) have been employed for this purpose. ajrcps.comtsijournals.comrjptonline.org

The concentration of paliperidone is determined by relating its absorbance to a standard calibration curve, which should exhibit a linear relationship between absorbance and concentration over a defined range, in accordance with Beer's law. ajrcps.comejournal.by

Derivative spectrophotometry is an advancement of conventional UV spectrophotometry that enhances the resolution of overlapping spectra and can eliminate background interference from excipients. rjptonline.orgejournal.by This technique involves the mathematical differentiation of the zero-order absorption spectrum to generate first, second, or higher-order derivative spectra. rjptonline.orgejournal.by The amplitude of the derivative spectrum at a specific wavelength is then used for quantification.

Several derivative spectrophotometric methods have been developed for paliperidone. rjptonline.orgejournal.byresearchgate.net For instance, a first-derivative method has been reported with a maximum dA/dλ at 245 nm. ejournal.by Other methods have utilized second and third-order derivatives with measurement wavelengths at 252 nm and 248.5 nm, respectively, in 0.1 N hydrochloric acid. rjptonline.org These derivative methods have shown good linearity, precision, and accuracy, making them suitable for routine quality control analysis. rjptonline.orgejournal.by

The table below provides an overview of various UV and derivative spectrophotometric methods for paliperidone.

MethodSolventλmax (nm)Linearity Range (µg/mL)
UV SpectrophotometryDimethylformamide (DMF)28010-60 ajrcps.com
UV Spectrophotometry0.1N HCl2755-25 researchgate.net
UV SpectrophotometryEthanol238.20.2-1 tsijournals.com
First-Order DerivativeNot Specified2452.5-70 ejournal.by
First-Order DerivativeWater (pH 10.0)3046.0-18.0 researchgate.net
Second-Order Derivative0.1 N Hydrochloric Acid2521-12 rjptonline.org
Third-Order Derivative0.1 N Hydrochloric Acid248.51-12 rjptonline.org

Visible Spectrophotometric Methods

Visible spectrophotometric methods offer an alternative for the quantification of paliperidone. These methods are typically based on the formation of a colored complex between the drug and a specific chromogenic reagent. scispace.com The absorbance of the resulting colored solution is then measured at the wavelength of maximum absorbance (λmax) in the visible region of the electromagnetic spectrum. scispace.com

For paliperidone, methods have been developed using reagents that form colored complexes with the drug. scispace.com One such method involves the formation of a complex with a λmax at 665 nm, showing linearity in the concentration range of 1-6 µg/mL. scispace.com Another method results in a colored product with a λmax at 555 nm and a linearity range of 10-60 µg/mL. scispace.com These methods have been shown to be reproducible and selective for the estimation of paliperidone. scispace.com

Infrared (IR) and Raman Spectroscopy in Crystallization Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the solid-state properties of pharmaceutical compounds, including this compound. nih.govfrontiersin.org These vibrational spectroscopic methods provide detailed information about the molecular structure, polymorphism, and crystallinity of the active pharmaceutical ingredient (API). nih.govgoogle.com

In the context of this compound, IR and Raman spectroscopy are particularly valuable in crystallization studies. nih.govfip.org The crystallization process can significantly impact the physical properties of the API, such as particle size and crystal form, which in turn can affect its dissolution rate and bioavailability. nih.gov

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. nih.gov By analyzing the IR spectrum, it is possible to identify the compound and to detect changes in its solid-state form. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser source) by the molecule. frontiersin.org The Raman spectrum also provides information about the vibrational modes of the molecule and is highly sensitive to changes in crystal lattice structure. google.com This makes it an excellent tool for studying polymorphism and for monitoring crystallization processes in real-time. frontiersin.orgfip.org

For example, studies have used IR spectroscopy to compare different batches of paliperidone palmitate produced by different crystallization processes, confirming their chemical structures. nih.gov Both IR and Raman spectroscopy can be used to differentiate between crystalline and amorphous forms of a drug and to study phase transitions. nih.gov These techniques are often used in conjunction with other analytical methods, such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), to provide a comprehensive characterization of the solid-state properties of this compound. nih.gov

The validation of analytical methods is a critical requirement for the quality control and regulatory approval of pharmaceutical products. For this compound, robust analytical methodologies are essential to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) and its finished dosage forms. The validation process is conducted in accordance with guidelines from the International Council on Harmonisation (ICH).

Specificity, Linearity, Precision, Accuracy

The validation of analytical methods for this compound ensures that the measurements are reliable and suitable for their intended purpose. These validation parameters are fundamental to establishing a high degree of assurance in the quality of the drug substance.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this is typically demonstrated by showing that the analytical method can separate the main compound from its potential impurities and degradation products. In one representative study on a related paliperidone compound, a developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated no interference from blank solutions (diluents) or placebo at the retention time of the analyte peak, confirming the specificity of the method. researchgate.netjapsonline.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of paliperidone and its esters, linearity is typically established by preparing solutions at several concentration levels. In a study on paliperidone, a linear relationship was observed over a concentration range of 7.5-150 µg/mL, with a correlation coefficient (R²) of 0.999, indicating a strong linear relationship. ijper.org Another study on paliperidone palmitate demonstrated linearity in a concentration range of 156 to 468 µg/mL. japsonline.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (precision between laboratories). For a paliperidone analytical method, the %RSD for system and method precision was found to be less than 2%, which is a common acceptance criterion. researchgate.netijper.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For a paliperidone analytical method, the mean recovery was found to be 100.64%, indicating a high degree of accuracy. researchgate.net

Table 1: Summary of Method Validation Parameters for a Representative Paliperidone Analytical Method

Parameter Result Acceptance Criteria
Specificity No interference from blank or placebo No interference at the analyte retention time
Linearity (R²) 0.999 R² ≥ 0.99
Precision (%RSD) < 2% ≤ 2%
Accuracy (% Recovery) 100.64% 98.0% - 102.0%

This table presents representative data from studies on paliperidone and its related esters, which are analogous to the expected performance of a validated method for this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products, which are often present at very low concentrations.

For a paliperidone analytical method, the LOD and LOQ were reported to be 0.14 µg/mL and 0.42 µg/mL, respectively. researchgate.net In another study using a spectrophotometric method for paliperidone palmitate, the LOD and LOQ were found to be 3.12 μg/mL and 9.36 μg/mL, respectively. nih.gov These values indicate the sensitivity of the analytical methods.

Table 2: LOD and LOQ Values from Different Analytical Methods for Paliperidone and its Esters

Compound Analytical Method LOD LOQ
Paliperidone RP-HPLC 0.14 µg/mL 0.42 µg/mL
Paliperidone Palmitate UV Spectrophotometry 3.12 μg/mL 9.36 μg/mL

This table shows examples of LOD and LOQ values from studies on paliperidone and its palmitate ester, illustrating the typical sensitivity of analytical methods for these compounds.

Robustness and Ruggedness Assessments

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the flow rate, mobile phase composition, pH, and column temperature. In a study on paliperidone, the robustness of the method was demonstrated by the fact that the results remained within acceptable limits despite deliberate variations in chromatographic conditions. researchgate.net

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. An analytical method for paliperidone was considered rugged as the individual %RSD of the amount present was found to be less than 2% during intermediate precision studies. ijper.org

Stress Testing for Stability Indicating Methods

Stress testing is a critical component of method validation that helps to establish the stability-indicating properties of an analytical method. It involves subjecting the drug substance to various forced degradation conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. The goal is to generate degradation products and demonstrate that the analytical method can effectively separate these products from the parent drug.

In a study on paliperidone, forced degradation was performed under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic conditions. researchgate.net The developed HPLC method was able to separate the degradation products from the paliperidone peak, confirming its stability-indicating nature. researchgate.net Another study on paliperidone palmitate also established the stability-indicating capability of an RP-UPLC method through forced degradation experiments. japsonline.com The drug was found to be labile under hydrolytic and oxidative stress conditions. nih.gov

Impurity Characterization and Degradation Product Analysis

The identification and quantification of impurities and degradation products are essential for ensuring the safety and quality of this compound. Regulatory bodies require a thorough understanding of the impurity profile of any drug substance.

Identification and Quantification of Process-Related and Degradation Impurities

Process-related impurities are substances that are formed during the manufacturing process of the drug substance. These can include unreacted starting materials, by-products, and intermediates. Degradation products are impurities that result from chemical changes that occur during storage or handling of the drug substance.

For paliperidone and its esters, several process-related and degradation impurities have been identified. In the manufacturing of paliperidone, impurities such as Didehydro paliperidone and Desfluoro paliperidone have been observed. researchgate.net Stress degradation studies on paliperidone have shown that it degrades under acidic, basic, and oxidative conditions. researchgate.netresearchgate.net The N-oxide of paliperidone has been identified as a common degradation product in oxidative and photolytic stress conditions. nih.gov

Given that this compound is an ester of paliperidone, it is susceptible to hydrolysis, which would yield paliperidone and lauric acid. Therefore, paliperidone itself would be a primary degradation product of this compound. Other potential impurities could be related to the laurate side chain or could be homologous esters (e.g., C10, C14 esters) if the starting materials are not pure. tga.gov.au

The characterization of these impurities often involves sophisticated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information about the molecular weight and structure of the unknown compounds. nih.gov

Theoretical and Computational Studies of Paliperidone Laurate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide powerful tools to investigate the properties of paliperidone (B428) laurate at an atomic level, offering insights that guide the design of more effective drug delivery systems.

The design of paliperidone laurate is a prime example of a prodrug strategy, where the active pharmaceutical ingredient (paliperidone) is chemically modified to enhance its therapeutic properties. slideshare.net Computational studies are instrumental in exploring the structure-activity relationships (SAR) of such prodrugs. The primary goal of creating an ester prodrug like paliperidone palmitate or laurate is to modify physicochemical properties, such as solubility and dissolution rate, which is particularly important for developing long-acting injectable formulations. acs.org

In silico methodologies have been proposed to systematically guide prodrug design. acs.orgacs.org For paliperidone, the attachment of aliphatic hydrocarbon chains, such as the laurate chain, renders the molecule more lipophilic. acs.org Computational models, like those using the COSMOperm approach, can predict how these structural modifications influence membrane permeability and partitioning. acs.org Studies have shown that adding aliphatic chains via ester bonds can increase a molecule's permeability by approximately one order of magnitude for every two carbon atoms added. acs.org This relationship is critical for designing prodrugs with a controlled dissolution and release rate from an intramuscular depot, ensuring sustained therapeutic drug levels over an extended period. acs.orgacs.org The ability to form such ester prodrugs without negatively impacting the ultimate bioactivity of the parent compound has been demonstrated experimentally, with several long-chain esters of paliperidone being successfully marketed. acs.orgacs.org

This compound is a prodrug that must be converted to its active form, paliperidone, within the body. usbio.net This conversion occurs through hydrolysis of the laurate ester bond. tga.gov.au Following this initial hydrolysis, the active paliperidone undergoes further metabolism. While extensive computational prediction models for this compound's specific biotransformation are not detailed in the public literature, the metabolic fate of its active moiety, paliperidone, is well-characterized and serves as the basis for any predictive modeling.

Paliperidone itself is not extensively metabolized. tga.gov.aupsychscenehub.comdrugbank.com In vivo studies have identified four primary metabolic pathways, none of which accounts for more than 10% of an administered dose:

Dealkylation tga.gov.audrugbank.com

Hydroxylation tga.gov.audrugbank.com

Dehydrogenation tga.gov.audrugbank.com

Benzisoxazole scission tga.gov.audrugbank.com

Structural-Activity Relationship (SAR) Studies for Prodrug Design

Computational Pharmacokinetic-Pharmacodynamic Modeling

Computational PK/PD modeling integrates the drug's concentration-time profile with its pharmacological effect, providing a quantitative framework to understand and predict its therapeutic window.

Mechanistic PK/PD models for paliperidone have been developed and refined using data from various animal systems, including rats, mice, and macaque monkeys. These models are essential for translating preclinical findings to human clinical scenarios.

The disposition of paliperidone in the central nervous system is influenced by transporters like P-glycoprotein (P-gp). nih.gov Studies in P-glycoprotein knockout mouse models showed that brain concentrations of paliperidone were significantly higher compared to wild-type animals, confirming that paliperidone is a P-gp substrate and that this transporter actively limits its penetration into the brain. nih.gov

The therapeutic effect of paliperidone is mediated through its antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.com Computational models have been specifically developed to link drug concentrations in plasma and brain tissue to receptor occupancy (RO). A population PK-PD model in rats was developed to describe the time course of brain concentration and the corresponding D2 and 5-HT2A receptor occupancy for both risperidone (B510) and its metabolite, paliperidone. nih.gov This model revealed that binding to both receptor types influences the drug's distribution within the brain. nih.gov

Studies in macaque monkeys using positron emission tomography (PET) scans have further elucidated this relationship. These experiments demonstrated a dose-dependent D2 receptor occupancy for paliperidone in both basal ganglia and cortical regions. nih.gov This research supports a target serum concentration to achieve optimal receptor occupancy, which is a critical parameter for efficacy. nih.gov

Animal ModelFocus of StudyKey Computational/Modeling FindingReference
Mouse (P-gp knockout)Drug Disposition (Brain Penetration)Demonstrated that paliperidone is a P-glycoprotein substrate, which limits its brain concentration. nih.gov
RatPK/PD ModelingA population model was developed linking plasma/brain concentrations to D2 and 5-HT2A receptor occupancy, showing that binding to both receptors affects brain distribution. nih.gov
Macaque MonkeyReceptor Occupancy (PET Imaging)Confirmed dose-dependent D2 receptor occupancy in basal ganglia and cortical regions, relating serum levels to central target engagement. nih.gov

Crystallization Kinetics and Morphology Predictions

For a long-acting injectable suspension like those formulated with paliperidone esters, the solid-state properties of the drug crystals are paramount. Crystallization kinetics and particle morphology directly influence the dissolution rate and, consequently, the duration of drug release.

The length of the fatty acid chain in paliperidone prodrugs plays a critical role in their crystallization behavior. iucr.orgnih.gov A systematic study of a series of paliperidone aliphatic prodrugs, with alkyl chain lengths ranging from C4 (butyrate) to C16 (palmitate), including C12 (laurate), revealed distinct patterns dependent on the crystallization environment. iucr.orgiucr.org

Despite the differences in chain length, all the paliperidone derivatives studied were found to be isostructural, crystallizing in the monoclinic system with the P21/c space group. iucr.orgiucr.org Computational morphology prediction using the Bravais–Friedel–Donnay–Harker (BFDH) model indicated that the crystal habits are similar across the series, with the (100) face being predominant. iucr.orgresearchgate.net

However, the kinetics of crystallization showed a strong dependence on both the alkyl chain length and the method of crystallization (melt vs. solution). iucr.orgdntb.gov.ua

In Melt Crystallization: The rate of crystallization increases with a longer alkyl chain. This is attributed to greater molecular mobility at a given temperature relative to the glass transition temperature. iucr.orgnih.govresearchgate.net

In Solution Crystallization: The opposite trend is observed. Longer alkyl chains prolong the nucleation induction time and reduce the kinetics of crystal growth. This difficulty in nucleation from a solution is correlated with higher interfacial energy between the crystal and the solvent. iucr.orgnih.govresearchgate.net

These findings demonstrate that the alkyl chain is not merely a passive linker but an active modulator of the solid-state properties that are fundamental to the performance of a long-acting injectable formulation. iucr.org

PropertyEffect of Increasing Alkyl Chain Length (e.g., from C4 to C16)Reference
Crystal StructureRemains isostructural (monoclinic, P21/c). iucr.orgiucr.org
Crystal Morphology (Predicted)Dominant (100) face remains consistent. iucr.orgresearchgate.net
Crystallization Rate (from Melt)Increases due to greater molecular mobility. iucr.orgnih.gov
Crystallization Kinetics (from Solution)Decreases (longer nucleation time, slower growth). iucr.orgnih.gov

Interfacial Energy and Nucleation Studies

The crystallization of this compound from a solution is a thermodynamically driven process that involves two principal stages: nucleation and crystal growth. Theoretical and computational studies have been instrumental in elucidating the molecular-level mechanisms that govern these phenomena. A significant focus of this research has been on understanding the relationship between the solid-liquid interfacial energy and the kinetics of nucleation, particularly in comparison with other aliphatic esters of paliperidone.

Research has established a direct correlation between the difficulty of nucleation in a solution and the interfacial energy. researchgate.net For the series of paliperidone aliphatic prodrugs, including paliperidone butyrate (B1204436) (PC4), paliperidone caprylate (PC8), this compound (PC12), and paliperidone palmitate (PC16), studies in isopropanol (B130326) (IPA) have shown that longer alkyl chains lead to a prolonged nucleation induction time. researchgate.netiucr.org Specifically, the nucleation of these derivatives becomes more challenging as the alkyl chain length increases, with PC16 being the most difficult to nucleate, followed by PC12, PC8, and PC4. iucr.org

This observation is intrinsically linked to the solid-liquid interfacial energy (γ). According to research, the interfacial energy of the paliperidone derivative crystals in isopropanol decreases as the alkyl chain length increases, following the order PC16 > PC12 > PC8 > PC4. iucr.org This trend is associated with the solute-solvent interaction energy, which is proportional to the interfacial energy. iucr.org Stronger solute-solvent interactions create higher energy barriers for the formation of nuclei from the solution. iucr.org

Classical nucleation theory (CNT) provides a framework for quantitatively analyzing the nucleation process. The steady-state nucleation rate (J) can be expressed as:

J = A exp(-ΔG*/kT)

where A is a kinetic pre-factor related to molecular mobility, ΔG* is the Gibbs free energy barrier to form a critical nucleus, k is the Boltzmann constant, and T is the temperature. The Gibbs free energy barrier is further defined as:

ΔG* = (16πγ³V_m²)/(3(kT lnS)²)

where γ is the solid-liquid interfacial energy, V_m is the molecular volume, and S is the supersaturation ratio.

From experimental data on nucleation induction times at various supersaturations, key nucleation parameters can be derived. The following table presents the nucleation parameters for paliperidone derivatives in isopropanol, as determined from classical nucleation theory. iucr.org

CompoundA (s⁻¹·m⁻³)B
Paliperidone Butyrate (PC4)1.5 x 10¹⁰18.5
Paliperidone Caprylate (PC8)2.1 x 10¹²25.4
This compound (PC12)1.8 x 10¹³30.1
Paliperidone Palmitate (PC16)3.2 x 10¹⁵42.7

*Data sourced from Chen et al. (2023). iucr.org The parameters A and B are determined from a plot of ln(J/S) against ln²S. iucr.org

The value of the nucleation kinetic parameter A for this compound (PC12) is significantly larger than that of the shorter chain derivatives, indicating a higher frequency of molecular attachment to the nucleus. iucr.org The parameter B is proportional to the cube of the interfacial energy (γ³). The increasing value of B with chain length confirms that the interfacial energy barrier to nucleation is higher for this compound compared to its shorter-chain counterparts in isopropanol. iucr.org

Computational studies, including the use of density functional theory (DFT), have been employed to understand the crystal structure and intermolecular interactions that influence these macroscopic properties. cambridge.org The crystal structure of paliperidone palmitate has been solved using synchrotron X-ray powder diffraction data and optimized with DFT, revealing that van der Waals interactions are dominant in the crystal packing. cambridge.orgosti.gov While specific computational studies on the interfacial energy of this compound are not extensively detailed in the public domain, the work on related compounds provides a strong basis for understanding its behavior. The conformation of the paliperidone fragment and the packing of the laurate chains are critical in determining the surface properties and thus the interfacial energy. cambridge.org

Future Research Directions and Advanced Methodologies

Exploration of Novel Prodrug Linkers and Strategies for Paliperidone (B428) Derivatives

The therapeutic efficacy and pharmacokinetic profile of paliperidone laurate are intrinsically linked to its prodrug design, where paliperidone is chemically modified to control its release and duration of action. Future research is actively exploring novel linkers and strategies to create next-generation paliperidone derivatives with enhanced properties.

One promising area of investigation is the use of alternative linkers to the traditional ester bonds. For instance, researchers have successfully modified paliperidone with a stearyl chain connected by a ketal linker. nih.gov This particular prodrug, when formulated as micron-sized crystals, demonstrated a longer duration of action and a greater half-life (up to 494.4 hours) compared to commercially available paliperidone palmitate, sustaining therapeutic concentrations for up to 43 days. nih.gov The advantage of such acid-sensitive linkers, like ketals, is their potential for more predictable cleavage that is less dependent on individual variations in enzyme levels, a common issue with enzyme-degraded linkers. researchgate.net

Another innovative approach involves the creation of homodimeric prodrugs of paliperidone. These have been designed as dual inhibitors of P-glycoprotein (P-gp) and ABCG2, which are ATP-binding cassette (ABC) transporters at the blood-brain barrier that can limit the brain penetration of many atypical antipsychotics. acs.org By designing prodrugs that also inhibit these efflux transporters, it may be possible to enhance the central nervous system exposure of paliperidone.

Furthermore, the concept of carrier-linked prodrugs is being explored, where paliperidone is transiently conjugated to a carrier, such as a biodegradable hydrogel. google.com These systems aim for a "burstless" release profile, characterized by a low peak-to-trough ratio and a strong in vitro-in vivo correlation (IVIVC). google.com The linkers in these systems are often designed to be non-enzymatically hydrolytically degradable under physiological conditions. google.com

The tunability of linker cleavage kinetics is a key focus. By adjusting the linker, the release rate of the active drug can be finely controlled to achieve the desired therapeutic window. nih.gov This includes exploring various fatty acyl prodrug modifications, which have proven effective in enabling long-acting formulations for numerous drugs. nih.gov

Prodrug Strategy Linker Type Key Findings/Potential Advantages
Stearyl-modified paliperidoneKetal linkerLonger duration of action (up to 43 days), less dependence on individual enzyme levels for cleavage. nih.govresearchgate.net
Homodimeric paliperidone prodrugsDimerPotential to dually inhibit P-gp and ABCG2 transporters at the blood-brain barrier, enhancing brain penetration. acs.org
Carrier-linked paliperidone prodrugsHydrolytically degradableAims for a "burstless" release with a low peak-to-trough ratio and strong IVIVC. google.com
Fatty acyl prodrugsVarious (e.g., ester)Highly tunable release and linker cleavage kinetics to achieve desired release rates. nih.gov

Development of Predictive In Vitro-In Vivo Correlation (IVIVC) Models for this compound Prodrugs in Preclinical Settings

Establishing a predictive relationship between in vitro drug release and in vivo pharmacokinetic performance is a cornerstone of modern drug development. For long-acting injectables like this compound, in vitro-in vivo correlation (IVIVC) models are invaluable tools. researchgate.netwjarr.com These mathematical models describe the relationship between an in vitro property, typically dissolution or drug release, and an in vivo response, such as plasma drug concentration. allucent.com

The primary goal of developing IVIVC models in preclinical settings is to optimize formulations and reduce the need for extensive in vivo studies. researchgate.net A well-established IVIVC can be used to predict the in vivo bioavailability and bioequivalence of a formulation based on its in vitro dissolution profile. allucent.com This is particularly crucial for modified-release dosage forms. wjarr.comallucent.com

The development of a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate, is considered the most informative and is highly recommended by regulatory bodies like the FDA. allucent.com Convolution-based modeling approaches are often employed to develop these correlations, which can facilitate the identification of formulations with optimal in vivo release properties. researchgate.netnih.gov

For this compound and its derivatives, these models can help in:

Predicting Human Absorption: Forecasting in vivo plasma concentration profiles from in vitro data. nih.gov

Optimizing Dosage Forms: Guiding the development of new formulations with improved release characteristics. nih.gov

Setting Dissolution Acceptance Criteria: Establishing meaningful quality control specifications. nih.gov

Supporting Post-Approval Changes: Evaluating the impact of manufacturing changes without the need for additional clinical bioequivalence studies. allucent.com

Challenges in developing IVIVC for long-acting injectables include the complexity of the drug release mechanisms and potential variations in biological conditions. wjarr.com However, advancements in computational modeling and the use of biorelevant dissolution testing are enhancing the predictive accuracy of these models. wjarr.com

Advanced Analytical Techniques for Real-time Monitoring of Prodrug Hydrolysis and Release

The conversion of the this compound prodrug to the active paliperidone moiety is a critical step that governs the drug's therapeutic effect. Advanced analytical techniques are crucial for monitoring this hydrolysis process and the subsequent release of the active drug in real-time.

A significant challenge in the bioanalysis of ester prodrugs is their potential for ex vivo enzymatic cleavage in biological samples, which can lead to an overestimation of the active drug concentration. researchgate.net To address this, robust analytical methods are required. Strategies to prevent this ex vivo hydrolysis include:

pH Control: Maintaining a specific pH to minimize enzymatic activity. researchgate.net

Use of Enzyme Inhibitors: Incorporating substances like sodium fluoride (B91410) (NaF) or bis(4-nitrophenyl) phosphate (B84403) (BNPP) to block esterase activity. researchgate.net

Temperature Control: Performing sample processing at controlled, often low, temperatures. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the bioanalysis of ester prodrugs and their metabolites. researchgate.net Developing and validating LC-MS methods that ensure the stability of the prodrug during sample collection, processing, and analysis is paramount. researchgate.net

Furthermore, techniques are being explored to monitor the reduction and hydrolysis of prodrugs in various environments. For example, studies on other types of prodrugs, such as platinum(IV) complexes, utilize various analytical techniques to elucidate the mechanisms of their activation. rsc.org Similar principles can be applied to understand the intricate details of this compound hydrolysis.

The kinetics of hydrolysis can be studied under various conditions, such as different pH levels, temperatures, and in the presence of different biological matrices like skin and liver homogenates. tandfonline.com These studies, often monitored by high-performance liquid chromatography (HPLC), provide valuable data on the rate and mechanism of prodrug conversion. tandfonline.com

Analytical Challenge Mitigation Strategy Relevant Techniques
Ex vivo hydrolysis of ester prodrugpH control, use of enzyme inhibitors (e.g., NaF), temperature control. researchgate.netLC-MS, HPLC. researchgate.nettandfonline.com
Monitoring real-time hydrolysisStudying kinetics under various conditions (pH, temperature, biological matrices). tandfonline.comHPLC, potentially other spectroscopic methods. tandfonline.com
Elucidating activation mechanismsApplication of various analytical techniques to study prodrug reduction and cleavage. rsc.orgVarious advanced analytical methods. rsc.org

Integration of Systems Pharmacology for Comprehensive Preclinical Drug Behavior Prediction

Systems pharmacology offers a holistic approach to predicting the behavior of drugs like paliperidone by integrating information about the drug's properties with complex biological systems. This is achieved through the use of quantitative systems pharmacology (QSP) models, which are biophysically realistic computer models of neuronal networks and other physiological systems. frontiersin.orgplos.org

A key advantage of QSP models is their ability to account for human-specific factors, such as metabolites, drug exposure levels, and genetic variations, which is a limitation of traditional animal models. plos.org For example, these models can predict how common genetic variants, such as those affecting the D2 receptor, might influence an individual's response to paliperidone. frontiersin.org

Physiologically based pharmacokinetic (PBPK) modeling is another crucial component of this integrated approach. PBPK models combine physiological, population, and drug-specific data to mechanistically describe the pharmacokinetic behavior of a drug. universiteitleiden.nl These models can be used to predict the plasma concentrations and, importantly, the dopamine (B1211576) D2 receptor occupancy of paliperidone and its active metabolites in the brain. universiteitleiden.nl By translating PBPK models developed in preclinical species to humans, researchers can gain greater confidence in predicting clinical outcomes. universiteitleiden.nl

The integration of these modeling approaches can lead to a more comprehensive preclinical prediction of paliperidone's efficacy and potential side effects, ultimately supporting more rational and personalized treatment strategies. frontiersin.orgplos.org

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing paliperidone laurate in preclinical studies?

Methodological Answer: Synthesizing this compound requires optimizing esterification conditions (e.g., solvent polarity, catalyst type, and temperature). Characterization involves HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. Ensure reproducibility by documenting reaction parameters (e.g., molar ratios, reaction time) and validating analytical methods against established pharmacopeial standards .

Q. How can researchers design pharmacokinetic (PK) studies for this compound to assess its sustained-release properties?

Methodological Answer: Use the PICOT framework to structure the study:

  • Population : Animal models (e.g., rodents) or in vitro dissolution systems.
  • Intervention : Administer this compound at predefined doses.
  • Comparison : Compare with immediate-release paliperidone or placebo.
  • Outcome : Measure plasma concentration-time profiles, AUC, and Tmax.
  • Time : Monitor over 14–28 days to evaluate sustained-release kinetics. Include control groups and statistical power analysis to ensure robustness .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS is the gold standard due to its sensitivity and specificity. Validate the method by assessing linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate results with UV-Vis spectroscopy for cross-method consistency .

Q. How should researchers address inter-species variability when testing this compound in animal models?

Methodological Answer: Use at least two species (e.g., rats and dogs) to assess metabolic and excretion pathways. Conduct allometric scaling to extrapolate doses to humans. Document species-specific factors (e.g., liver enzyme activity, plasma protein binding) and use ANOVA to identify statistically significant variability .

Q. What ethical considerations are critical when designing human trials for this compound formulations?

Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval, ensure informed consent, and disclose risks of injection-site reactions. Include a Data Safety Monitoring Board (DSMB) to review adverse events. Reference ICH E6 guidelines for Good Clinical Practice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer: Perform meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., dosing intervals, bioanalytical methods). Apply mixed-effects models to account for inter-study variability. Validate findings via in vitro-in vivo correlation (IVIVC) studies using dissolution apparatuses mimicking physiological conditions .

Q. What strategies optimize the stability of this compound in long-acting injectable (LAI) formulations?

Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. Analyze degradation products via forced degradation studies (e.g., exposure to heat, light, pH extremes). Employ QbD principles to identify critical quality attributes (CQAs) like particle size distribution and crystallinity .

Q. How can in silico modeling improve the design of this compound delivery systems?

Methodological Answer: Use molecular dynamics simulations to predict drug-polymer interactions in PLGA-based matrices. Validate models with experimental data on drug release rates and polymer degradation. Apply machine learning algorithms (e.g., random forests) to optimize formulation parameters (e.g., polymer molecular weight, drug loading) .

Q. What statistical approaches are suitable for analyzing heterogeneous efficacy data in this compound clinical trials?

Methodological Answer: Apply Bayesian hierarchical models to handle missing data and subgroup variability. Use Kaplan-Meier analysis for time-to-event outcomes (e.g., relapse prevention). Adjust for covariates (e.g., baseline PANSS scores) via multivariate regression. Report effect sizes with 95% credible intervals .

Q. How do researchers ensure representative subsampling in this compound particulate formulations during QC testing?

Methodological Answer: Follow ASTM E122-17 for subsampling particulate matter. Use riffling or quartering to minimize segregation bias. Characterize particle size distribution via laser diffraction and validate homogeneity using ANOVA on multiple subsamples. Document sampling plans and equipment calibration in supplementary materials .

Data Presentation Guidelines

  • Tables : Use Roman numerals for table IDs (e.g., Table I). Include footnotes for abbreviations (e.g., AUC: area under the curve) and statistical thresholds (e.g., *p < 0.05) .
  • Figures : Label axes clearly (e.g., "Time (days)" vs. "Plasma Concentration (ng/mL)"). Use error bars for standard deviations and asterisks for significance levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.